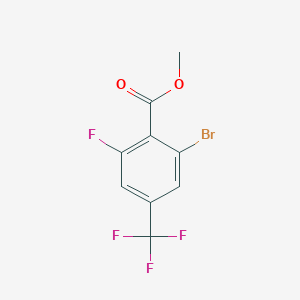

Methyl 2-bromo-6-fluoro-4-(trifluoromethyl)benzoate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“Methyl 2-bromo-6-fluoro-4-(trifluoromethyl)benzoate” is a chemical compound with the CAS Number: 2090520-15-1 . It has a molecular weight of 301.04 . The compound is typically stored at room temperature and is available in liquid form .

Molecular Structure Analysis

The InChI code for this compound is 1S/C9H5BrF4O2/c1-16-8(15)7-5(10)2-4(3-6(7)11)9(12,13)14/h2-3H,1H3 . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule.Physical And Chemical Properties Analysis

This compound is a liquid at room temperature . More specific physical and chemical properties like boiling point, melting point, and density are not provided in the search results.Mécanisme D'action

Mode of Action

The exact mode of action of Methyl 2-bromo-6-fluoro-4-(trifluoromethyl)benzoate is currently unknown due to the lack of specific studies on this compound . It’s worth noting that compounds with similar structures have been used in various chemical reactions, such as the suzuki–miyaura coupling .

Biochemical Pathways

It’s known that similar compounds can participate in reactions like friedel crafts acylation .

Action Environment

It’s known that the fluorine’s electronegativity, size, electrostatic interactions, and lipophilicity can significantly impact the chemical reactivity, physico-chemical behavior, and biological activity of fluorinated compounds .

Avantages Et Limitations Des Expériences En Laboratoire

One of the main advantages of using Methyl 2-bromo-6-fluoro-4-(trifluoromethyl)benzoate in lab experiments is its high potency and selectivity. It has been shown to have significant activity against cancer cell lines at low concentrations, making it a valuable tool for studying the mechanisms of cancer cell growth and proliferation. However, one of the main limitations of using this compound is its low solubility in water, which can make it difficult to work with in certain experimental settings.

Orientations Futures

There are several potential future directions for research on Methyl 2-bromo-6-fluoro-4-(trifluoromethyl)benzoate. One area of interest is the development of new drugs that are based on the structure of this compound. Another potential direction is the investigation of the mechanism of action of this compound in more detail, which could lead to the development of new cancer therapies. Additionally, research on the anti-inflammatory and anti-microbial properties of this compound could lead to the development of new drugs for the treatment of infectious diseases and inflammatory disorders.

Méthodes De Synthèse

The synthesis of Methyl 2-bromo-6-fluoro-4-(trifluoromethyl)benzoate involves a multi-step process that starts with the reaction of 2-bromo-6-fluorobenzoic acid with trifluoromethyl iodide in the presence of a base. This reaction leads to the formation of 2-bromo-6-fluoro-4-(trifluoromethyl)benzoic acid, which is then converted to this compound by reaction with methyl chloroformate in the presence of a base. The overall yield of this synthesis is around 50%.

Applications De Recherche Scientifique

Methyl 2-bromo-6-fluoro-4-(trifluoromethyl)benzoate is widely used in scientific research for its potential applications in the field of medicinal chemistry. It has been shown to have significant activity against a range of cancer cell lines, including breast, lung, and colon cancer. This compound has also been shown to have anti-inflammatory and anti-microbial properties, making it a potential candidate for the development of new drugs.

Safety and Hazards

The compound has been labeled with the GHS07 pictogram . The hazard statements associated with it are H302-H315-H319-H335, indicating that it may be harmful if swallowed, may cause skin irritation, may cause serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing its mist, gas or vapors, avoiding contact with skin and eyes, using personal protective equipment, wearing chemical impermeable gloves, ensuring adequate ventilation, and removing all sources of ignition .

Propriétés

IUPAC Name |

methyl 2-bromo-6-fluoro-4-(trifluoromethyl)benzoate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H5BrF4O2/c1-16-8(15)7-5(10)2-4(3-6(7)11)9(12,13)14/h2-3H,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UVVQCHVTKNJDHN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C(C=C(C=C1Br)C(F)(F)F)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H5BrF4O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

301.03 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-(3-chlorophenyl)-1-[2-(6-methyl-3,4-dihydro-2H-1,4-benzoxazin-4-yl)-2-oxoethyl]-1H,2H,3H,4H-thieno[3,2-d]pyrimidine-2,4-dione](/img/structure/B2836524.png)

![1-Cyclobutyl-2-[(2-phenylmethoxyphenoxy)methyl]aziridine](/img/structure/B2836526.png)

![2-fluoro-N-[5-methyl-2-(6-methyl-4-oxo-1H-pyrimidin-2-yl)pyrazol-3-yl]benzamide](/img/structure/B2836528.png)

![(E)-3-(4-tert-butylphenyl)-N-[2-chloro-5-(trifluoromethyl)phenyl]-2-cyanoprop-2-enamide](/img/structure/B2836529.png)

![8-(2-Chloropropanoyl)-2-methyl-1-oxa-4,8-diazaspiro[4.5]decan-3-one](/img/structure/B2836533.png)

![(E)-3-(2-methylfuran-3-yl)-6-(2-methylstyryl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B2836537.png)

![1-methyl-3-(2-oxopropyl)-7-phenyl-8-(o-tolyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/no-structure.png)

![1-(3,4-dihydroquinolin-1(2H)-yl)-2-((3-(4-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)ethanone](/img/structure/B2836543.png)